REACTION_CXSMILES
|
S(=O)(=O)(O)O.[Cl:6][C:7]1[CH:8]=[CH:9][C:10]([OH:17])=[C:11]([NH:13][C:14](=[O:16])[CH3:15])[CH:12]=1.[N+:18]([O-])([OH:20])=[O:19]>O>[Cl:6][C:7]1[CH:8]=[C:9]([N+:18]([O-:20])=[O:19])[C:10]([OH:17])=[C:11]([NH:13][C:14](=[O:16])[CH3:15])[CH:12]=1
|
Name
|
|
Quantity
|
224.5 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
185.1 g
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Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)NC(C)=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
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Type
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CUSTOM
|
Details
|
while stirring under a mild nitrogen
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
purge
|
Type
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ADDITION
|
Details
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mixed intensively
|
Type
|
CUSTOM
|
Details
|
formed on top of the reaction mixture at low stirring speed
|
Type
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TEMPERATURE
|
Details
|
The stirring speed was increased
|
Type
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TEMPERATURE
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Details
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while maintaining the temperature between 23 and 26° C
|
Type
|
STIRRING
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Details
|
The mixture was stirred vigorously for an additional 1 hour at 23-26° C
|
Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
Then the mixture was cooled to 0-5° C.
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Type
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STIRRING
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Details
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vigorously stirred at this temperature for 1 hour
|
Duration
|
1 h
|
Type
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FILTRATION
|
Details
|
The solid was filtered off quickly
|
Type
|
WASH
|
Details
|
washed three times with 300 ml of cold water
|
Type
|
WAIT
|
Details
|
sucked for at least 30 minutes
|
Type
|
CUSTOM
|
Details
|
dried at 50° C.
|
Type
|
CUSTOM
|
Details
|
till dry
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C(=C(C1)NC(C)=O)O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |